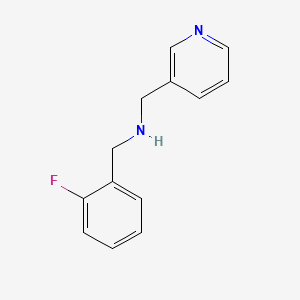

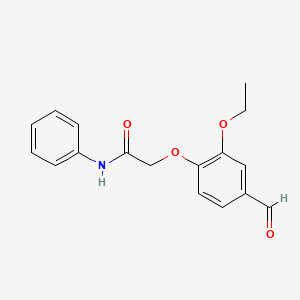

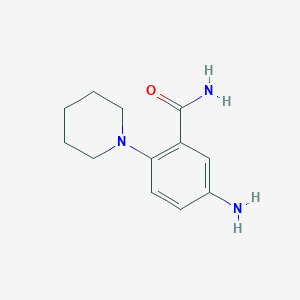

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one is a derivative of quinolinone, a class of compounds known for their diverse pharmacological properties. Quinolinones and their derivatives have been extensively studied for their potential use in medicinal chemistry due to their biological activities, including antihypertensive, anticancer, and cardiotonic effects.

Synthesis Analysis

The synthesis of quinolinone derivatives often involves innovative routes and green chemistry processes. For instance, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which are structurally related to the compound of interest, was achieved through cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors . Similarly, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones was performed using a microwave-assisted green process, highlighting the trend towards more sustainable and efficient synthetic methods .

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is characterized by the presence of a quinolinone core, which can be further functionalized with various substituents. The structural analysis often involves X-ray diffraction and NMR assignments, as seen in the study of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one . These techniques provide detailed insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinolinone derivatives can undergo various chemical reactions, including photoannulation, electrocyclization, and cyclocondensation, to form polycyclic products or to introduce specific functional groups . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as by the specific conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives, such as solubility, melting point, and photofluorescent properties, are determined by their molecular structure. For example, the fluorescent properties of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones were investigated, revealing that the number of fluoro-substituents affects the fluorescence properties . Additionally, the antioxidant and cytotoxic activities of these compounds are evaluated to assess their potential therapeutic applications .

Relevant Case Studies

Several studies have evaluated the biological activities of quinolinone derivatives. For instance, novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones showed significant antihypertensive activity in spontaneously hypertensive rats . Another study reported the synthesis of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, which exhibited potent cardiotonic activity . Furthermore, some 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones demonstrated good cytotoxicity against various human cancer cell lines . These case studies highlight the therapeutic potential of quinolinone derivatives in treating various diseases.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally related to 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one has shown a variety of synthetic approaches and biological activities. For instance, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity against MCF-7 and WRL68 cancer cells. Docking studies aimed to understand their binding mode at the active site of the target enzyme (EGFR tyrosine kinase), indicating compounds with prominent binding interactions, suggesting their potential as anticancer/antimicrobial agents (Bolakatti et al., 2020).

Another study explored the green synthesis of fused polycyclic derivatives catalyzed by TsOH in ionic liquids, showcasing an efficient method for developing novel compounds with potential biological applications (Shen et al., 2016).

Additionally, research into 4-substituted quinolin-2(1H)-one analogues revealed compounds with favorable NMDA receptor binding site activity and the ability to inhibit neurotoxicity, offering insights into neuroprotective drug development (Jung et al., 2003).

Antihypertensive Activity

The synthesis of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity using spontaneously hypertensive rats highlighted significant activity, comparing favorably with the reference standard prazosin. This suggests the therapeutic potential of such compounds in hypertension management (Alagarsamy & Pathak, 2007).

Anticancer and Radioprotective Agents

Further research has focused on the synthesis of novel quinolines as potential anticancer and radioprotective agents. Compounds evaluated for in vitro anticancer activity showed interesting cytotoxic activity, with some also demonstrating in vivo radioprotective activity against γ-irradiation in mice, indicating their potential in cancer therapy and radioprotection (Ghorab et al., 2008).

Safety And Hazards

properties

IUPAC Name |

3-[(benzylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-8-14(2)18-16(9-13)10-17(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTPZIHLTIBDAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)

![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)

![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)

![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)